Vatalanib
Overview
Description
Vatalanib (also known as PTK787 or PTK/ZK) is an orally active small molecule protein kinase inhibitor that inhibits angiogenesis . It is being studied as a potential treatment for several types of cancer, particularly those at an advanced stage or those that have not responded to chemotherapy . It inhibits all known VEGF receptors, as well as platelet-derived growth factor receptor-beta and c-kit, but is most selective for VEGFR-2 .
Synthesis Analysis
Vatalanib was discovered through high-throughput screening . It has been extensively investigated in Phase I, II, and III clinical trials . In one study, vatalanib was combined with a 20-HETE synthesis inhibitor, resulting in decreased tumor growth in an animal model of human glioma . Another study discussed the combinatorial delivery of CPI444 and vatalanib loaded on PEGylated graphene oxide as an effective nanoformulation to target glioblastoma multiforme .Molecular Structure Analysis
Vatalanib belongs to the class of organic compounds known as phthalazines . These are compounds containing a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton .Chemical Reactions Analysis
Vatalanib is a potent cytotoxin, with IC50 values in the low nM range and a broad spectrum of activity in human lung, colon, stomach, breast, and pancreatic tumor xenografts . It is not affected by the over-expression of Pgp or other transporters, or by mutations in the topo I enzyme .Physical And Chemical Properties Analysis
Vatalanib has a molecular weight of 346.82 g/mol . It is extensively metabolized in humans, primarily to glucuronides .Scientific Research Applications
Metabolism and Pharmacokinetics
Vatalanib (PTK787/ZK-222584) is primarily studied for its potential in treating solid tumors, particularly through its antiangiogenic properties that inhibit all known vascular endothelial growth factor receptors. A study by Jost et al. (2006) detailed the metabolism and disposition of Vatalanib in cancer patients. They found that Vatalanib is metabolized mainly through oxidative processes and cleared largely via the biliary-fecal route. The study emphasized the importance of understanding Vatalanib's pharmacokinetics for its effective application in cancer treatment (Jost et al., 2006).
Antitumor Activity
In addition to its antiangiogenic properties, Vatalanib has been evaluated for its direct antitumor activity. A study by Scott et al. (2007) highlighted the promising results of Vatalanib in early trials for patients with colorectal cancer. Despite not meeting the primary objectives in Phase III studies, Vatalanib continues to be investigated due to observed clinical benefits in certain patient subsets (Scott et al., 2007).
Applications in Other Conditions
Beyond cancer, Vatalanib has potential applications in other medical conditions. For instance, Kim et al. (2017) explored the effects of Vatalanib on the proliferation and migration of cultured human pterygial fibroblasts, indicating its potential as a new adjuvant treatment after pterygium excision surgery (Kim et al., 2017).
Pharmacokinetics in Specific Conditions
Further research by Wang et al. (2014) studied the population pharmacokinetics of Vatalanib in patients with myelodysplastic syndrome. They highlighted the variability in pharmacokinetic disposition and the significant increase in oral clearance from the first dose to steady state, an important consideration for its therapeutic use (Wang et al., 2014).
Safety And Hazards
The most common side effects of vatalanib are high blood pressure, gastrointestinal upset (diarrhea, nausea, and vomiting), fatigue, and dizziness . It was generally well tolerated as a second-line therapy and resulted in a favorable 6-month survival rate in patients with metastatic pancreatic cancer, compared with historic controls .
Future Directions
The combination of vatalanib and everolimus demonstrated reasonable toxicity and clinical activity . Future studies combining targeted therapies and incorporating biomarker analysis are warranted based on this phase I trial . Vatalanib is also being studied in combination with other drugs for the treatment of various types of cancer .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vatalanib | |
CAS RN |
212141-54-3 | |
Record name | Vatalanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATALANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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